5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
Description
5-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a 3,4-dimethylphenyl substituent at the 5-position and a methyl group at the 2-position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol. The compound’s structural uniqueness lies in the combination of a heteroaromatic pyrrole core, a carboxylic acid group (enhancing hydrophilicity), and lipophilic aryl substituents.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-4-5-11(6-9(8)2)13-7-12(14(16)17)10(3)15-13/h4-7,15H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINRFQYECVDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N2)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrrole derivative. The reaction typically proceeds under reflux conditions in ethanol as the solvent. The resulting product is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
5-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 216.24 g/mol
- Key Differences: Replaces the pyrrole ring with a pyrazole (two adjacent nitrogen atoms).
- Applications : Pyrazole derivatives are widely explored as kinase inhibitors, suggesting this analog could exhibit distinct biological activity compared to the pyrrole-based parent compound .
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic Acid
Substituent Variations on the Aryl Group
5-(4-Bromophenyl)-1-(3-Chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
- Molecular Formula: C₁₉H₁₅NO₂ClBr
- Molecular Weight : 404.69 g/mol
- Key Differences: Incorporates halogen atoms (Br, Cl) on the aryl groups.
- Applications : Halogenated analogs are common in agrochemicals and pharmaceuticals due to improved metabolic stability .
5-(2,4,6-Trimethylphenyl)-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- Key Differences : Additional methyl groups on the phenyl ring (2,4,6-positions). Steric hindrance may limit rotational freedom and influence binding to planar active sites.
- Thermal Stability : Increased alkyl substitution could enhance thermal stability compared to 3,4-dimethylphenyl analogs .
Functional Group Additions
Eltrombopag Olamine (Biphenyl-pyrrole Derivative)
- Molecular Formula: C₂₅H₂₂N₄O₄·2(C₂H₇NO)
- Molecular Weight : 564.60 g/mol
- Key Differences : Contains a biphenyl system and a hydrazone linker. The extended π-system and additional hydrogen-bonding groups enable potent thrombopoietin receptor agonism.
- Applications : Clinically approved for thrombocytopenia, demonstrating how structural complexity correlates with therapeutic efficacy .
5-{4-[({[4-(5-Carboxyfuran-2-yl)-2-Chlorophenyl]carbonothioyl}amino)methyl]phenyl}-1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₂₉H₁₈Cl₃N₃O₅S
- Molecular Weight : 626.89 g/mol
- Key Differences : Incorporates a furan-carboxylic acid moiety and thiourea linker. The thiourea group enhances metal-binding capacity, relevant in enzyme inhibition.
- Challenges : High molecular weight and polarity may limit bioavailability .
Comparative Data Table
Key Research Findings
- Electronic Effects : Pyrrole-based compounds exhibit higher electron density than pyrazole or oxazole analogs, influencing reactivity in electrophilic aromatic substitution .
- Biological Activity : Halogenation (e.g., Br, Cl) improves metabolic stability but may reduce solubility, necessitating formulation optimization .
- Thermal Properties : Methyl-substituted aryl groups enhance thermal stability, as seen in pyrazole derivatives with 2,4,6-trimethylphenyl groups .
Q & A
Q. What are the common synthetic routes for 5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Esterification and hydrolysis : Starting with pyrrole derivatives, ester intermediates are formed (e.g., ethyl or methyl esters) followed by hydrolysis to yield the carboxylic acid moiety .
- Coupling reactions : Palladium-catalyzed cross-coupling or Suzuki-Miyaura reactions may introduce aryl groups like the 3,4-dimethylphenyl substituent .
- Cyclization : Pyrrole ring formation via Knorr or Hantzsch-type syntheses using β-ketoesters or diketones . Purity is often validated via HPLC (≥95%) and NMR spectroscopy .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : and NMR identify substituent patterns and confirm regiochemistry (e.g., δ ~12.5 ppm for pyrrole NH in DMSO-d) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity .
- Mass spectrometry : ESI-MS or LC-MS confirms molecular weight (e.g., [M+H] peaks) .
Q. How is solubility optimized for pharmacological assays?
Solubility is enhanced using:
- Co-solvents : DMSO (≤1% v/v) for in vitro studies.
- pH adjustment : Sodium or potassium salts of the carboxylic acid improve aqueous solubility .
- Micellar systems : Surfactants like Tween-80 for in vivo formulations .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Yield improvements focus on:
- Catalyst optimization : Palladium ligands (e.g., XPhos) enhance coupling efficiency .
- Temperature control : Low-temperature cyclization (0–5°C) minimizes side reactions .
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures increases purity (>97%) .
Q. How are discrepancies in NMR data resolved during characterization?
Discrepancies (e.g., unexpected splitting or shifts) are addressed by:
- Deuterated solvent screening : DMSO-d, CDCl, or DO may resolve proton exchange effects.
- 2D NMR : COSY and HSQC clarify coupling patterns and carbon-proton correlations .
- Crystallography : Single-crystal X-ray diffraction definitively assigns regiochemistry .
Q. What strategies determine the crystal structure of this compound?
Single-crystal X-ray diffraction is the gold standard:
- Crystallization : Slow evaporation from ethanol/ethyl acetate mixtures yields diffraction-quality crystals.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K resolves bond lengths (mean C–C = 0.005 Å) .
- Refinement : SHELXL software refines disorder models (R factor ≤0.072) .
Q. How are byproducts analyzed during synthesis?
Byproduct identification involves:
- LC-MS : High-resolution MS detects impurities (e.g., unreacted intermediates).
- Isolation : Preparative TLC or HPLC isolates byproducts for structural elucidation .
- Mechanistic studies : DFT calculations predict side-reaction pathways (e.g., over-alkylation) .
Q. What computational methods predict reactivity in biological systems?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzyme active sites) .
- QSAR : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl groups) with bioactivity .
- MD simulations : GROMACS assesses binding stability under physiological conditions .
Q. How is stability validated under varying storage conditions?
Stability studies include:
Q. What are the structure-activity relationships (SAR) for this compound?
Key SAR findings:
- Pyrrole ring : Methyl groups at C2 enhance metabolic stability .
- 3,4-Dimethylphenyl : Hydrophobic interactions improve target binding (e.g., kinase inhibitors) .
- Carboxylic acid : Critical for hydrogen bonding with catalytic residues (e.g., in enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
